N-(4-Fluorobenzyl)-2-((R)-5-(3-methylureido)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide (A-485) is a synthetic compound identified as a ligand for p300/CBP proteins. [] These proteins play crucial roles in various cellular processes, including gene expression, cell growth, and differentiation. A-485 is primarily utilized in scientific research to investigate the potential of developing degrader molecules targeting p300/CBP. []
A-485 was identified through high-throughput screening of small molecule libraries targeting epigenetic regulators. It is classified as a small molecule inhibitor specifically targeting the catalytic activity of p300/CBP, which are transcriptional coactivators involved in numerous cellular processes, including inflammation and metabolism .
The synthesis of A-485 involves several steps that require advanced organic chemistry techniques. Initial compound libraries are screened for p300/CBP inhibition, followed by structure-activity relationship studies to optimize potency and selectivity. The synthetic pathway typically includes:
The detailed synthesis protocol is often proprietary, but the general approach involves iterative cycles of synthesis and biological testing to refine compound efficacy .
A-485 has a distinct molecular structure characterized by specific functional groups that confer its inhibitory properties. The molecular formula is C₁₈H₁₉N₃O₃S, with a molecular weight of approximately 357.42 g/mol. The structure includes:
The three-dimensional conformation allows for optimal interaction with the active site of p300/CBP, facilitating its role as an inhibitor .
A-485 primarily engages in non-covalent interactions with the p300/CBP complex, inhibiting its histone acetyltransferase activity. The mechanism involves:
Experimental data indicate that A-485 can significantly alter histone acetylation patterns in treated cells, leading to changes in gene expression profiles associated with inflammation and tumor growth .
The mechanism of action for A-485 centers around its ability to inhibit histone acetylation mediated by p300/CBP. By blocking this enzymatic activity, A-485 influences several key biological processes:
In vivo studies have demonstrated that A-485 can mitigate acute liver injury by modulating inflammatory pathways at the chromatin level .
A-485 exhibits several notable physical and chemical properties:
These properties are critical for its formulation as a potential therapeutic agent .
A-485 has shown promise in various scientific applications:
A-485 (CAS 1889279-16-6) is a synthetic small molecule with the systematic name (1R)-N-[(4-Fluorophenyl)methyl]-2,3-dihydro-5-[[(methylamino)carbonyl]amino]-2',4'-dioxo-N-[(1S)-2,2,2-trifluoro-1-methylethyl]spiro[1H-indene-1,5'-oxazolidine]-3'-acetamide [4] [10]. Its empirical formula is C₂₅H₂₄F₄N₄O₅, yielding a molecular weight of 536.48 g/mol. The compound features a chiral spirooxazolidinedione core linked to a fluorophenyl ring and a trifluoromethylalkyl chain, contributing to its three-dimensional complexity [1] [3]. Key physicochemical properties include:
Table 1: Molecular Properties of A-485
Property | Value |
---|---|
Molecular Formula | C₂₅H₂₄F₄N₄O₅ |
Molecular Weight | 536.48 g/mol |
CAS Number | 1889279-16-6 |
Purity | ≥98% (HPLC) |
Solubility (DMSO) | 100 mg/mL (186.4 mM) |
Chiral Centers | 2 (R and S configured) |
A-485 demonstrates exceptional selectivity for the histone acetyltransferase (HAT) domains of p300 and CBP over other epigenetic and non-epigenetic targets. Biochemical profiling reveals:
This selectivity profile establishes A-485 as the first drug-like chemical probe capable of discriminating p300/CBP HAT activity from functionally related epigenetic regulators [6] [10].
Table 2: Selectivity Profile of A-485
Target Class | Representative Members Tested | Inhibition by A-485 |
---|---|---|
HAT Family | PCAF, HAT1, MYST3, TIP60, GCN5L2 | None at 10 µM |
BET Bromodomains | BRD2, BRD3, BRD4 | None at 10 µM |
Kinases | Plk3, CDKs, MAPKs | Only Plk3 (IC₅₀ = 2.7 µM) |
Transporters | Dopamine, Serotonin transporters | >90% binding at 10 µM |
Other Epigenetic Enzymes | HDACs, DNMTs, HMTs | None reported |
A-485 is a potent catalytic inhibitor that competitively targets the acetyl-CoA binding site of p300 and CBP:
Potency and Kinetics
Structural Basis of Inhibition
The 1.95 Å resolution co-crystal structure (PDB: 5KJ5) of A-485 bound to the p300 HAT domain reveals:
Table 3: Kinetic and Structural Parameters of A-485 Inhibition
Parameter | p300 | CBP |
---|---|---|
IC₅₀ (BHC domain) | 9.8 nM | 2.6 nM |
KD (SPR) | 15 ± 1 nM | Not reported |
Half-life (binding complex) | 531 ± 4.5 s | Not reported |
Acetyl-CoA Ki | Competitive | Competitive |
Key Residues in Binding | Gln-1455, Ser-1400 | Conserved homologs |
This mechanism directly suppresses H3K18ac and H3K27ac marks in vitro (EC₅₀ = 73 nM in PC-3 cells) without altering H3K9ac or other epigenetic marks [2] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7